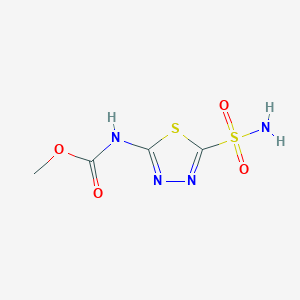

methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate” is a chemical compound with the molecular formula C4H6N4O4S2 . It is a derivative of acetazolamide, a carbonic anhydrase inhibitor .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Attached to this ring is a sulfamoyl group (SO2NH2) and a carbamate group (NHCOOCH3) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 238.25 . The InChI code is 1S/C4H6N4O4S2/c1-12-3(9)6-2-7-8-4(13-2)14(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) .Aplicaciones Científicas De Investigación

Antiproliferative Activities

Description: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate has been investigated for its antiproliferative properties against cancer cells. Research Findings:

- Some derivatives exhibited promising antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin .

Carbonic Anhydrase Inhibition

Description: Carbonic anhydrase inhibitors play a crucial role in various physiological processes, including regulating acid-base balance and increasing cerebral blood flow. Research Findings:

- Although not explicitly mentioned for this compound, its sulfamoyl group suggests potential carbonic anhydrase inhibitory activity .

Hypoglycemic Properties

Description: Investigating whether methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate affects blood glucose levels. Research Findings:

Diuretic Potential

Description: Assessing whether the compound exhibits diuretic activity. Research Findings:

Antiglaucoma Effects

Description: Investigating whether methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate could be useful in treating glaucoma. Research Findings:

Novel Anticancer Lead

Description: Identifying potential lead compounds for developing novel anticancer agents. Research Findings:

Safety and Hazards

Propiedades

IUPAC Name |

methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S2/c1-12-3(9)6-2-7-8-4(13-2)14(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQMWGRKFXGORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NN=C(S1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)

![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)

![2-[(Aminocarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2387025.png)

![2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2387027.png)

![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)

![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)